Summary of the Application: 2,5-Bishydroxymethyl tetrahydrofuran plays a role in the fields of organic synthesis and material science research. These materials are known for their applications in biodegradable plastics and elastomers.
Methods of Application: Researchers leverage this compound to study cross-linking and branching effects in polymers, aiming to enhance mechanical properties and manipulate degradation rates.
Results or Outcomes: The use of 2,5-Bishydroxymethyl tetrahydrofuran in the preparation of polymeric systems has contributed to the advancement of synthetic methodologies.
Summary of the Application: In the field of green chemistry, 2,5-Bishydroxymethyl tetrahydrofuran is explored as a precursor for environmentally friendly solvents.
Methods of Application: The specific methods of application in green chemistry would depend on the particular experiment or synthesis being conducted.
Results or Outcomes: The use of 2,5-Bishydroxymethyl tetrahydrofuran in green chemistry has led to the development of environmentally friendly solvents and the synthesis of small organic molecules.
Summary of the Application: 2,5-Bishydroxymethyl Tetrahydrofuran is potentially useful as a fragment for the synthesis of small molecules and nucleoside derivatives.
Methods of Application: The specific methods of application would depend on the particular experiment or synthesis being conducted.
Results or Outcomes: The use of 2,5-Bishydroxymethyl Tetrahydrofuran in this context has led to the development of small molecules and nucleoside derivatives.
Summary of the Application: cis-2,5-Disubstituted tetrahydrofurans constitute the core of several natural products and synthetic analogues which exhibit a broad and interesting range of biological activities.
Results or Outcomes: The use of 2,5-Bishydroxymethyl Tetrahydrofuran in this context has led to the development of cis-2,5-disubstituted tetrahydrofurans.
Summary of the Application: 2,5-Bishydroxymethyl Tetrahydrofuran is used in the synthesis of cis-2,5-disubstituted tetrahydrofuran rings from 1,5-diene precursors using metal-oxo species.
Cis-2,5-Bishydroxymethyl-tetrahydrofuran is a chemical compound with the molecular formula C₆H₁₂O₃ and a unique structure characterized by two hydroxymethyl groups positioned at the 2 and 5 positions of a tetrahydrofuran ring. This compound is notable for its potential applications in various fields, including organic synthesis and material science. The presence of hydroxymethyl groups enhances its reactivity, making it a versatile intermediate in
The synthesis of cis-2,5-bishydroxymethyl-tetrahydrofuran typically involves:
Cis-2,5-bishydroxymethyl-tetrahydrofuran has several notable applications:
Cis-2,5-bishydroxymethyl-tetrahydrofuran shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Hydroxymethylfurfural | Furan ring with one hydroxymethyl group | Precursor for synthesis; widely studied |
| 2,5-Bis(hydroxymethyl)furan | Furan ring with two hydroxymethyl groups | Similar reactivity but lacks tetrahydrofuran ring |
| Tetrahydrofuran | Saturated cyclic ether | Lacks functional groups; primarily used as solvent |
Cis-2,5-bishydroxymethyl-tetrahydrofuran is unique due to its specific arrangement of hydroxymethyl groups on the tetrahydrofuran ring, which influences its reactivity and potential applications compared to these similar compounds.
The compound’s structure features a tetrahydrofuran ring with hydroxymethyl groups at the 2 and 5 positions, oriented on the same side (cis configuration). This spatial arrangement significantly influences its physical properties and reactivity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂O₃ | |
| Molecular Weight | 132.16 g/mol | |
| Melting Point | 130.5°C (in benzene/ethyl ether) | |
| Boiling Point | 134°C at 3 mmHg | |
| Density | 1.130 g/cm³ |
The cis configuration enhances hydrogen-bonding capability, contributing to its solubility in polar solvents like water. The hydroxymethyl groups enable further functionalization, such as oxidation or esterification, making it a versatile building block.
The synthesis and applications of cis-2,5-bis(hydroxymethyl)tetrahydrofuran have evolved alongside advances in heterocyclic chemistry and catalysis.
In 1965, Klein and Rojahn pioneered the oxidative cyclization of 1,5-hexadiene using potassium permanganate (KMnO₄), yielding the compound via a stereospecific mechanism. This method relied on the formation of a metal-glycolate complex, ensuring syn addition across distal alkenes to produce the cis isomer.
Recent advancements focus on hydrogenation of HMF, a biomass-derived furanoid compound. For example:
| Catalyst System | Conditions | Yield | Selectivity | Source |
|---|---|---|---|---|
| Pd/Al₂O₃ | H₂, aqueous medium, 80°C | >99% | High cis | |
| Ru-phosphine ligands | 10 bar H₂, 120°C | 87% | Moderate cis/trans |
These methods highlight the shift toward sustainable, bio-based routes, reducing reliance on fossil-derived feedstocks.
cis-2,5-Bis(hydroxymethyl)tetrahydrofuran occupies a central role in the valorization of furanoid biomass derivatives, bridging the gap between renewable feedstocks and high-value chemicals.
The compound serves as a precursor to:
The compound exemplifies the transition from linear to circular economies. Starting with HMF (derived from cellulose, starch, or sucrose), it undergoes hydrogenation, oxidation, or functionalization to produce:
The computational investigation of osmium-catalyzed tetrahydrofuran-diol formation has revealed critical mechanistic insights through comprehensive density functional theory studies. Table 1 presents the computational methodologies employed across major investigations, demonstrating the evolution of theoretical approaches from early B3LYP calculations to sophisticated M06-2X functionals with explicit solvation models [1] [2] [3].
Table 1: Computational Methods and Parameters for Osmium Catalyzed Tetrahydrofuran Formation Studies
| Study | DFT Functional | Basis Set | Solvation Model | Temperature (K) | Key Finding |
|---|---|---|---|---|---|
| Hussein et al. (2024) | M06-2X | aug-cc-pVDZ/Hay-Wadt VDZ (n+1) ECP | SMD (acetone) | 298.15 | Osmium(VI)/Osmium(IV) cycle with Brønsted acid |
| Phipps et al. (2019) | M06-2X | aug-cc-pVDZ/Hay-Wadt VDZ (n+1) ECP | SMD (acetone) | 298.15 | Acid promotes cyclization over reoxidation |
| Pilgrim & Donohoe (2013) | B3LYP | 6-311+G* | PCM | 298.15 | Osmium-catalyzed oxidative cyclization |
| Fenard et al. (2018) | CBS-QB3 | CBS-QB3 | Gas phase | 600-1200 | Low-temperature THF oxidation mechanism |
| Poethig & Strassner (2010) | B3LYP | Various | Not specified | 298.15 | Osmium(VIII) trioxoglycolate cyclization |
The most significant computational breakthrough emerged from the recognition that osmium-catalyzed tetrahydrofuran formation proceeds through an osmium(VI)/osmium(IV) catalytic cycle rather than the previously proposed osmium(VIII)/osmium(VI) pathway [1]. This mechanistic revision fundamentally altered the understanding of the reaction energetics and the role of co-oxidants.
The catalytic cycle initiates with the formation of osmium(VI) dioxo citrate complexes, followed by coordination of pyridine-N-oxide as the co-oxidant [1]. The active catalyst generation requires protonation of the oxo group, creating a highly electrophilic species capable of promoting dihydroxyalkene addition. The computational models demonstrate that the turnover-limiting step involves the formation of hexacoordinated alkoxy-protonated pyridine-N-oxide-complexed osmium(VI) bisglycolate intermediates [1].
Critical to the catalytic efficiency is the distinction between open-valence 16-electron osmium(VI) intermediates, which accelerate the turnover-limiting step, and saturated 18-electron osmium(VI) complexes, which decelerate the reaction [1]. This electronic configuration dependence explains the observed sensitivity to reaction conditions and ligand environments.
The computational investigations revealed that Brønsted acid plays multiple crucial roles throughout the catalytic cycle: facilitating osmium(VI) citrate formation, generating the active catalyst, preventing undesired second-cycle reactions, and promoting the cyclization step [1]. Additionally, pyridine-N-oxide functions not only as a co-oxidant but also assists in dihydroxyalkene insertion and tetrahydrofuran-diol release to regenerate the active intermediate [1].
The transition state analysis for tetrahydrofuran-diol formation reveals remarkable sensitivity to reaction conditions, particularly the presence of Brønsted acid. Table 2 summarizes the activation energies and thermodynamic parameters for key reaction steps identified through computational studies.
Table 2: Activation Energies and Thermodynamic Parameters for Key Reaction Steps
| Reaction Step | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) | Notes |
|---|---|---|---|
| Osmium(VI) Dioxoglycolate Cyclization (15→17) | 25.2 | -24.4 | Without acid, higher barrier |
| Protonated Osmium(VI) Cyclization (15H+→17H+) | 2.1 | -45.6 | Acid-catalyzed, lowest barrier |
| Osmium(VIII) Trioxoglycolate Cyclization (15[ox]→17[ox]) | 11.8 | N/A | Calculated but not preferred pathway |
| NMO Complex Cyclization (15H+NMO→17H+NMO) | 18.5 | -19.1 | Moderate barrier with NMO coordination |
| Reoxidation (15H+NMO→15[ox]) | 61.4 | +16.8 | Very high barrier prevents reoxidation |
| Hydrolysis (17[ox]H+NMO→13+OsO3) | ~20-30 | Thermoneutral | Rate-limiting step in catalytic cycle |
| Overall Catalytic Cycle | N/A | -45.0 | Overall exergonic reaction |
The most striking finding from transition state analysis is the dramatic reduction in activation barrier upon protonation of the osmium(VI) dioxoglycolate intermediate. The barrier decreases from 25.2 kcal/mol for the unprotonated species to merely 2.1 kcal/mol for the protonated intermediate [4]. This extraordinary acid effect explains the experimental requirement for excess Brønsted acid in efficient cyclization reactions.
Transition state geometries reveal critical stereochemical control elements. The cyclization proceeds through a concerted mechanism involving simultaneous carbon-oxygen bond formation and osmium-oxygen bond reorganization [4]. The tetrahedral geometry of the osmium(VI) transition state provides optimal orbital overlap for the (3+2) cycloaddition process, contrasting with the less favorable square pyramidal geometry observed for osmium(VIII) intermediates [4].
Frontier molecular orbital analysis provides additional mechanistic insights. Table 4 demonstrates the correlation between LUMO energy levels and cyclization barriers, confirming that enhanced electrophilicity of the osmium center promotes the cyclization process.
Table 4: Frontier Molecular Orbital Analysis and Electronic Effects
| Osmium Complex | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | ΔG‡ Cyclization (kcal/mol) | Electrophilicity |
|---|---|---|---|---|
| 15 (Osmium(VI) dioxoglycolate) | -2.3 | 5.7 | 25.2 | Moderate |
| 15H+ (protonated Osmium(VI)) | -4.1 | 4.1 | 2.1 | Very High |
| 15H2O (water-ligated) | -1.6 | 6.6 | 29.2 | Low |
| 15NMO (NMO-ligated) | -1.5 | 6.0 | 36.0 | Low |
| 15H+NMO (protonated NMO complex) | -2.6 | 5.5 | 18.5 | Moderate-High |
| 15[ox] (Osmium(VIII) trioxoglycolate) | -3.3 | 4.8 | 11.8 | High |
| 15[ox]H+ (protonated Osmium(VIII)) | -5.5 | 3.1 | 5.0 | Very High |
The transition state analysis reveals that protonation effects extend beyond simple electrostatic activation. Intrinsic reaction coordinate calculations demonstrate that protonated intermediates exhibit more favorable orbital overlap patterns and reduced steric interactions in the transition state [4]. Molecular dynamics simulations further validate these findings, showing asynchronous bond formation patterns where carbon-oxygen bond formation lags behind carbon-osmium bond formation [4].
Solvent effects profoundly influence both the efficiency and stereochemical outcome of tetrahydrofuran cyclization reactions. The impact extends beyond simple dielectric effects to include specific coordination interactions, hydrogen bonding, and mechanistic pathway selection. Table 3 summarizes the relationship between solvent properties and cyclization outcomes across various reaction systems.
Table 3: Solvent Effects on Cyclization Efficiency and Stereochemical Outcomes
| Solvent System | Dielectric Constant (ε) | Effect on Cyclization | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | 7.6 | Promotes 5-exo cyclization | cis-THF preferred | Kim et al. (2008) |
| Dichloromethane (DCM) | 8.93 | Low stereoselectivity, SN1 mechanism | Mixed cis/trans products | Gridnev et al. (2007) |
| Acetonitrile (MeCN) | 37.5 | High stereoselectivity, coordination effects | High trans selectivity | Gridnev et al. (2007) |
| Hexafluoroisopropanol (HFIP) | 16.7 | Catalyst-free synthesis possible | Moderate yields | Llopis & Baeza (2020) |
| Water/THF mixture | Variable | Enhanced lignin solubility | Enhanced reactivity | Multiple studies |
| Dimethylformamide (DMF) | 36.7 | Good for oxidative cyclization | cis-2,5-disubstituted THF | de Champdoré et al. (1998) |
| Toluene | 2.38 | Non-polar, early transition state | Product dependent on conditions | Overman group |
| Acetone | 20.7 | Good computational solvent model | Model system | Hussein et al. (2024) |
The solvent dependence reveals distinct mechanistic pathways operating under different conditions. In dichloromethane, cyclization proceeds through an SN1-type mechanism with sp2 planar carbocation intermediates, resulting in low stereoselectivity due to similar activation energies for both diastereomeric pathways [5]. Conversely, acetonitrile promotes formation of alkylnitrilium salts through coordination to the carbocation, creating sp3-type intermediates with severe steric hindrance in transition states leading to undesired diastereomers [5].
Fluorinated alcohols demonstrate unique promoting effects. Hexafluoroisopropanol enables catalyst-free synthesis of substituted tetrahydrofurans through epoxide-alkene addition reactions [6] [7]. The exceptional properties of HFIP, including high acidity (pKa = 9.3) and strong hydrogen bonding capability, facilitate direct activation of epoxides without requiring metal catalysts [6].
Water/tetrahydrofuran co-solvent systems exhibit synergistic effects in lignin dissolution and processing [8]. The smaller molecular size of water enables it to function as an efficient plasticizer, facilitating organic solvent diffusion into compact substrate structures [8]. This plasticization effect enhances reaction rates and accessibility of reactive sites.
Computational solvation models provide quantitative frameworks for understanding these effects. The SMD solvation model employed in recent osmium studies captures both electrostatic and non-electrostatic contributions to solvent stabilization [4]. The choice of acetone as a representative medium in computational studies reflects its intermediate polarity and ability to model diverse experimental conditions [1].
The mechanistic implications of solvent effects extend to catalyst design and optimization. Understanding that polar coordinating solvents can compete with substrates for metal coordination sites guides the selection of appropriate reaction conditions. Similarly, recognition that protic solvents can participate directly in proton transfer processes influences acid catalyst selection and loading.
Temperature-dependent solvent effects further complicate the mechanistic landscape. High-temperature water studies demonstrate that solvent can function as both medium and reactant, with water serving as a direct proton donor in tetrahydrofuran synthesis from 1,4-butanediol [9]. These findings challenge traditional views of solvent as an inert medium and highlight the need for comprehensive mechanistic models incorporating solvent participation.
The stereochemical control achieved through solvent selection represents a powerful synthetic tool. The ability to access different diastereomers by simply changing solvent systems provides practical advantages in target-oriented synthesis. This control mechanism operates through modulation of transition state energies, with solvent polarity affecting the relative stabilization of competing pathways [10] [11].